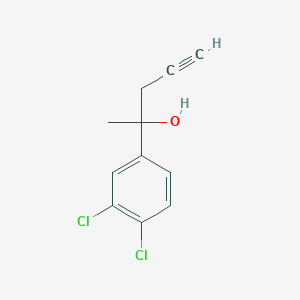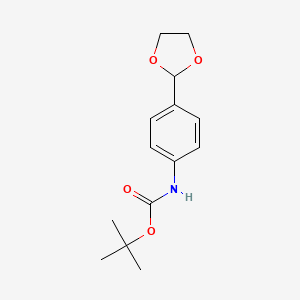
2-(4-Cyclobutoxyphenyl)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclobutoxyphenyl)ethylamine is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a phenyl ring substituted with a cyclobutoxy group and an ethylamine chain, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Cyclobutoxyphenyl)ethylamine typically involves the reaction of 4-cyclobutoxybenzaldehyde with ethylamine under reductive amination conditions. This process can be carried out using a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon . The reaction is usually performed in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Cyclobutoxyphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
2-(4-Cyclobutoxyphenyl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-(4-Cyclobutoxyphenyl)ethylamine involves its interaction with various molecular targets. As a phenethylamine derivative, it may interact with monoamine receptors and transporters, influencing neurotransmitter levels in the brain . This interaction can modulate mood, cognition, and other physiological processes. The compound’s specific effects depend on its binding affinity and selectivity for different receptors and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the cyclobutoxy group.
4-Methoxyphenethylamine: Similar structure with a methoxy group instead of a cyclobutoxy group.
2-(4-Methoxyphenyl)ethylamine: Another analog with a methoxy group on the phenyl ring.
Uniqueness
2-(4-Cyclobutoxyphenyl)ethylamine is unique due to the presence of the cyclobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity for certain molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-(4-cyclobutyloxyphenyl)ethanamine |
InChI |
InChI=1S/C12H17NO/c13-9-8-10-4-6-12(7-5-10)14-11-2-1-3-11/h4-7,11H,1-3,8-9,13H2 |
Clave InChI |
XBNJMWLAUJBFAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=CC=C(C=C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(Z)-1H-indol-6-ylmethylideneamino]acetamide](/img/structure/B11926298.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)






![N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)


